Cas no 56136-70-0 (4-nitro-N1-(propan-2-yl)benzene-1,2-diamine)

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine 化学的及び物理的性質

名前と識別子

-

- 4-nitro-N1-(propan-2-yl)benzene-1,2-diamine

- 1,2-Benzenediamine, N1-(1-methylethyl)-4-nitro-

-

- MDL: MFCD03486903

- インチ: 1S/C9H13N3O2/c1-6(2)11-9-4-3-7(12(13)14)5-8(9)10/h3-6,11H,10H2,1-2H3

- InChIKey: VMCJUOGTRRIILY-UHFFFAOYSA-N

- ほほえんだ: C1(NC(C)C)=CC=C([N+]([O-])=O)C=C1N

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-227357-0.5g |

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine |

56136-70-0 | 95.0% | 0.5g |

$407.0 | 2025-03-21 | |

| Enamine | EN300-227357-0.25g |

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine |

56136-70-0 | 95.0% | 0.25g |

$216.0 | 2025-03-21 | |

| Enamine | EN300-227357-0.1g |

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine |

56136-70-0 | 95.0% | 0.1g |

$152.0 | 2025-03-21 | |

| TRC | T705633-50mg |

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine |

56136-70-0 | 50mg |

$ 185.00 | 2022-06-02 | ||

| Enamine | EN300-227357-1g |

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine |

56136-70-0 | 95% | 1g |

$528.0 | 2023-09-15 | |

| Enamine | EN300-227357-10g |

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine |

56136-70-0 | 95% | 10g |

$2269.0 | 2023-09-15 | |

| Aaron | AR01AO3T-100mg |

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine |

56136-70-0 | 95% | 100mg |

$234.00 | 2025-02-09 | |

| 1PlusChem | 1P01ANVH-1g |

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine |

56136-70-0 | 95% | 1g |

$622.00 | 2025-03-19 | |

| Enamine | EN300-227357-5g |

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine |

56136-70-0 | 95% | 5g |

$1530.0 | 2023-09-15 | |

| 1PlusChem | 1P01ANVH-50mg |

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine |

56136-70-0 | 95% | 50mg |

$148.00 | 2025-03-19 |

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine 関連文献

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

4-nitro-N1-(propan-2-yl)benzene-1,2-diamineに関する追加情報

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine (CAS No. 56136-70-0): An Overview

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine (CAS No. 56136-70-0) is a versatile organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound, characterized by its unique molecular structure, has been the subject of numerous studies due to its potential applications in various therapeutic areas. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to 4-nitro-N1-(propan-2-yl)benzene-1,2-diamine.

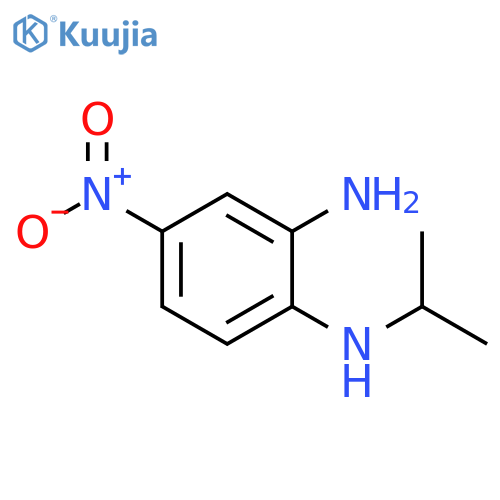

Chemical Structure and Properties

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine is a nitro-substituted aromatic diamine with the molecular formula C9H13N3O2. The presence of the nitro group and the two amino groups on the benzene ring imparts unique chemical properties to this compound. The nitro group is a strong electron-withdrawing group, which can influence the reactivity and stability of the molecule. The amino groups, on the other hand, provide nucleophilic sites that can participate in various chemical reactions.

The physical properties of 4-nitro-N1-(propan-2-yl)benzene-1,2-diamine include a melting point of approximately 95°C and a solubility profile that allows it to dissolve in common organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These properties make it suitable for use in a variety of laboratory settings and industrial applications.

Synthesis Methods

The synthesis of 4-nitro-N1-(propan-2-yl)benzene-1,2-diamine can be achieved through several routes, each with its own advantages and challenges. One common method involves the nitration of an appropriate substituted benzene followed by reduction and subsequent alkylation. For example, starting from 4-nitrobenzene-1,2-diamine, the compound can be alkylated using 2-bromopropane in the presence of a base such as potassium carbonate.

A more recent approach involves the use of transition-metal-catalyzed coupling reactions to introduce the propyl substituent directly onto the aromatic ring. This method offers improved yields and reduced side products compared to traditional methods. The choice of synthesis route often depends on factors such as cost, availability of starting materials, and desired purity levels.

Applications in Medicinal Chemistry

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine has shown promise in various medicinal chemistry applications due to its ability to modulate biological pathways. One area of particular interest is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, recent studies have demonstrated that derivatives of this compound can inhibit certain kinases associated with cancer progression.

In addition to enzyme inhibition, 4-nitro-N1-(propan-2-yl)benzene-1,2-diamine has been explored for its anti-inflammatory properties. Research has shown that it can effectively reduce inflammation in vitro by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Clinical Trials and Future Prospects

The potential therapeutic applications of 4-nitro-N1-(propan-2-yl)benzene-1,2-diamine have led to several clinical trials aimed at evaluating its safety and efficacy. Early-phase clinical trials have shown promising results in terms of tolerability and pharmacokinetic profiles. However, further studies are needed to fully understand its long-term effects and potential side effects.

Ongoing research is focused on optimizing the structure of this compound to enhance its potency and selectivity for specific targets. Computational methods such as molecular docking and virtual screening are being employed to identify lead compounds with improved therapeutic properties.

Conclusion

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine (CAS No. 56136-70-0) is a multifaceted organic compound with significant potential in medicinal chemistry. Its unique chemical structure and properties make it an attractive candidate for various therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses in treating diseases such as cancer and inflammatory disorders. As more data becomes available from clinical trials and preclinical studies, it is likely that this compound will play an increasingly important role in the development of novel therapeutics.

56136-70-0 (4-nitro-N1-(propan-2-yl)benzene-1,2-diamine) 関連製品

- 2680875-54-9(5-methyl-3-{(prop-2-en-1-yloxy)carbonylamino}thiophene-2-carboxylic acid)

- 26771-95-9(8-iso Prostaglandin F1.β.)

- 91006-03-0(4-(butane-1-sulfonamido)benzene-1-sulfonamide)

- 1178672-73-5(N-[(2-Methoxypyridin-3-yl)methyl]thiolan-3-amine)

- 1361588-88-6(2-Chloro-6-(2,3,6-trichlorophenyl)nicotinaldehyde)

- 1038310-70-1(N-(2-Methylbutyl)cyclopropanamine)

- 1805873-20-4(1-Bromo-1-(3-(difluoromethoxy)-4-ethylphenyl)propan-2-one)

- 2171762-12-0(5-(5-methylthiophen-3-yl)-1,9-dioxa-4-azaspiro5.5undecane)

- 1807809-74-0(4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline)

- 1806577-12-7(3-(Difluoromethoxy)-2-hydrazinylbenzyl chloride)